molecular formula C22H21N3O B12445149 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline

Cat. No.: B12445149
M. Wt: 343.4 g/mol
InChI Key: DJBOPICVOPLWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline typically involves the condensation of 1-benzyl-1,3-benzodiazole with 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethylformamide and dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1H-1,3-benzothiazol-2-yl)benzamide
  • 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine

Uniqueness

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline stands out due to its unique combination of a benzimidazole core with a methoxyaniline group. This structure imparts specific chemical and biological properties that make it suitable for a wide range of applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methoxyaniline

InChI

InChI=1S/C22H21N3O/c1-26-19-13-11-18(12-14-19)23-15-22-24-20-9-5-6-10-21(20)25(22)16-17-7-3-2-4-8-17/h2-14,23H,15-16H2,1H3

InChI Key

DJBOPICVOPLWDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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